4-Pyrimidinol, 2-(ethylthio)-6-methyl-
Overview
Description
“4-Pyrimidinol, 2-(ethylthio)-6-methyl-” is a chemical compound with the molecular formula C6H8N2OS . It’s also known by other names such as 2-ethylsulfanyl-1H-pyrimidin-6-one .
Molecular Structure Analysis
The molecular structure of “4-Pyrimidinol, 2-(ethylthio)-6-methyl-” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “4-Pyrimidinol, 2-(ethylthio)-6-methyl-” is 156.20600. It has a density of 1.29g/cm3 .Scientific Research Applications
Dual Inhibitors as Antitumor Agents
Gangjee et al. (2009) reported the synthesis of analogues of N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds showed excellent inhibition against human TS and DHFR, indicating potential as antitumor agents. The study highlights the increased potency and tumor inhibition spectrum with 6-ethyl substitution compared to 6-methyl analogues (Gangjee et al., 2009).
Novel Pyrimidinones with Biological Activity
Craciun et al. (1998) synthesized novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, showcasing their potential as valuable pharmaceuticals or agrochemicals due to their inherent biological activity. The study details the synthesis process and characterization of these compounds, emphasizing their potential in various biological applications (Craciun et al., 1998).
Molluscicidal Properties
El-bayouki and Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines, which included derivatives of 2-(ethylthio)pyrimidin, for potential use as molluscicides. The study focused on creating compounds effective against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Nanocatalyst in Synthesis
Mohsenimehr et al. (2014) demonstrated a green method for synthesizing novel pyrido[2,3-d]pyrimidine derivatives using a nanocatalyst under solvent-free conditions. This study highlighted the use of 2-(ethylthio)pyrimidin as a key intermediate, showcasing an environmentally friendly approach to chemical synthesis (Mohsenimehr et al., 2014).
Supramolecular Chemistry Applications
Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, a process significant in supramolecular chemistry. This study used derivatives of 4-pyrimidinol, including 6-methyl variants, to understand dimerization processes, contributing to the field of supramolecular assemblies (Beijer et al., 1998).
Photophysical and Photochemical Properties
Ryseck et al. (2013) investigated the photokinetics of a 2(1H)-pyrimidinone, which are part of the photolesions formed from pyrimidine bases in DNA. The study provides insights into the solvent effects on these compounds, which is crucial for understanding DNA damage and repair mechanisms (Ryseck et al., 2013).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with significant potential as anticancer and anti-5-lipoxygenase agents. This research adds to the body of knowledge on pyrimidinone derivatives in therapeutic applications (Rahmouni et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLWUMNUBVQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278673 | |
Record name | 4-pyrimidinol, 2-(ethylthio)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinol, 2-(ethylthio)-6-methyl- | |
CAS RN |
3019-18-9 | |
Record name | NSC9057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-pyrimidinol, 2-(ethylthio)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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